![molecular formula C7H12N4S B13231484 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanethioamide CAS No. 1305712-90-6](/img/structure/B13231484.png)
2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanethioamide is a heterocyclic compound containing a 1,2,4-triazole ring.
Preparation Methods
The synthesis of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanethioamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The reaction conditions often include microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring .
Chemical Reactions Analysis
2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanethioamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays for its potential anticancer properties.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanethioamide involves its interaction with specific molecular targets. For instance, it can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanethioamide include other 1,2,4-triazole derivatives such as:
- 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones
- 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones
These compounds share the 1,2,4-triazole ring but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
CAS No. |
1305712-90-6 |
|---|---|
Molecular Formula |
C7H12N4S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)ethanethioamide |
InChI |
InChI=1S/C7H12N4S/c1-4(2)7-9-6(10-11-7)3-5(8)12/h4H,3H2,1-2H3,(H2,8,12)(H,9,10,11) |
InChI Key |
NPARXRVRDULQLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC(=N1)CC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-[[(cyclohexylamino)carbonyl]amino]benzoic acid](/img/structure/B13231404.png)

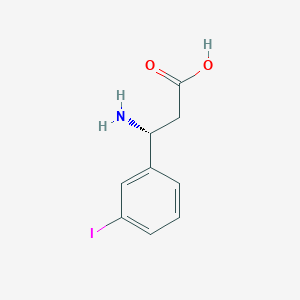

![1-[3-(Chloromethoxy)phenyl]ethan-1-one](/img/structure/B13231424.png)
![5-[Ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13231432.png)
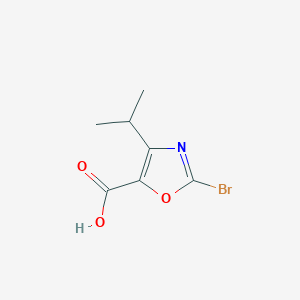
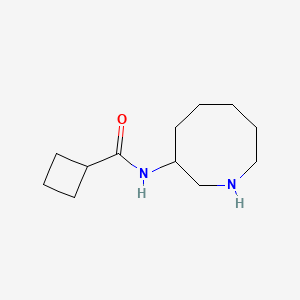
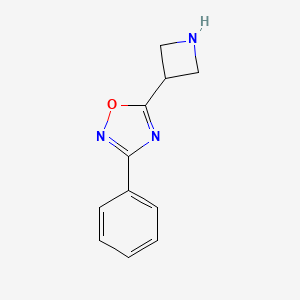
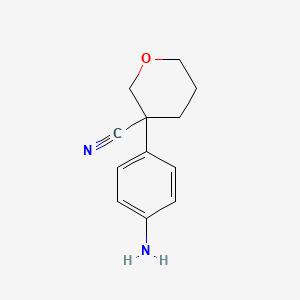
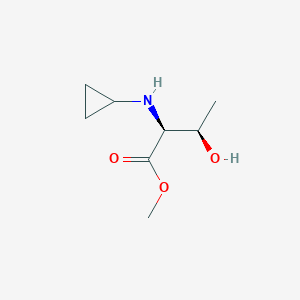
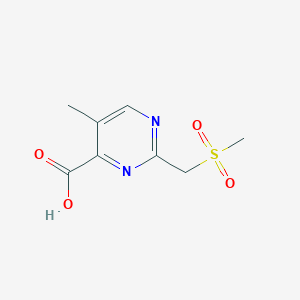

![Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate](/img/structure/B13231488.png)
